molecular formula C9H10ClNO B085207 4-Chloro-N,N-dimethylbenzamide CAS No. 14062-80-7

4-Chloro-N,N-dimethylbenzamide

Cat. No. B085207
CAS RN: 14062-80-7
M. Wt: 183.63 g/mol
InChI Key: FARSXMMESQDZMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-N,N-dimethylbenzamide often involves multi-step chemical reactions including chlorination, oxidation, ammonolysis, nitration, and chloridization processes. For instance, a related compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, was synthesized from 7-methylisatin through a series of chlorination, oxidation, and ammonolysis, achieving a purity of 99.6% with optimized process conditions (Zhang Zho, 2014). Another study highlighted the synthesis and characterization of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide through H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods, revealing detailed insights into the structure-property relationships and antitumor activity based on electrochemical measurements and DFT calculations (Dian He et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically performed using single crystal X-ray diffraction and DFT calculations. For example, N-3-hydroxyphenyl-4-methoxybenzamide was characterized to assess the influence of intermolecular interactions on molecular geometry, providing insights into the minor effects of crystal packing and dimerization on bond lengths and angles (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-N,N-dimethylbenzamide derivatives are diverse, including acylation reactions facilitated by catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride for the acylation of inert alcohols and phenols under base-free conditions (Zhihui Liu et al., 2014). The study of the reductive chemistry of novel hypoxia-selective cytotoxins also exemplifies the chemical versatility and potential pharmacological relevance of similar compounds (B. Palmer et al., 1995).

Physical Properties Analysis

The physical properties of 4-Chloro-N,N-dimethylbenzamide and its derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. The synthesis of aromatic poly(amide-imide)s derived from N-[3,5-bis(3,4-dicarboxybenzamido)phenyl]phthalimide dianhydride highlighted that most polymers showed amorphous nature and were readily soluble in various organic solvents, with no significant weight loss below 500°C in nitrogen (Hossein Behniafar & Sara Haghighat, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are fundamental for understanding the applications and safety of 4-Chloro-N,N-dimethylbenzamide. Studies on the metabolism of N,N-dimethylbenzamides by rat liver microsomes provide insights into the formation of N-methylbenzamides and formaldehyde through intermediate N-hydroxymethyl-N-methylbenzamide, revealing complex metabolic pathways and potential biotransformation products (L. Constantino et al., 1992).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin, demonstrating the compound's utility in chemical synthesis with a high purity of 99.6% (Zhang Zho, 2014).
    • Studies on Carbon-13 NMR spectra of para-substituted N,N-dimethylbenzamides, including p-chloro-N,N-dimethylbenzamide, highlighted their applications in magnetic resonance chemistry (Ronald G. Jones & J. M. Wilkins, 1978).
  • Biological and Pharmacological Research :

    • N-(1,1-dimethylpropynyl) benzamide series, which are structurally similar to 4-Chloro-N,N-dimethylbenzamide, have been found to inhibit mitosis in plant cells, indicating potential applications in agricultural and biological research (G. Merlin et al., 1987).
    • The metabolism of N,N-dimethylbenzamides into N-hydroxymethyl compounds, including 4-chloro variants, provides insights into biochemical pharmacology and toxicology (D. Ross et al., 1983).
  • Material Science and Organic Chemistry :

    • Research on the synthesis of polyphenylacetylenes containing a strong donor function using 4-chloro-N,N-dimethylbenzamides indicates its role in polymer chemistry (M. Lindgren et al., 1991).
    • The study on photoheterolysis of haloanilines, including 4-chloro-N,N-dimethylaniline, for synthesizing different compounds showcases its utility in organic synthesis (M. Fagnoni, Andy Mella & A. Albini, 1999).

Safety And Hazards

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properties

IUPAC Name

4-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARSXMMESQDZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161449
Record name 4-Chloro-N,N-dimethylbenzamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,N-dimethylbenzamide

CAS RN

14062-80-7
Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-chloro-N,N-dimethylbenzamide
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Record name 4-CHLORO-N,N-DIMETHYLBENZAMIDE
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Synthesis routes and methods

Procedure details

The procedure of Example 13 is followed, but the endcapper is 4-chloro-N,N-dimethylbenzamide (0.20 g, 1.09 mmol) to yield the amido-functionalized macromonomer. 4-Chloro-N,N-dimethylbenzamide is prepared by reacting 4-chlorobenzoyl chloride with dimethylamine in toluene with some pyridine (1 mol equivalent per acid chloride) to trap the HCl that is evolved. After aqueous extraction of the pyridinium salt and any excess starting materials, the product is crystallized from the toluene solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
L Liu, S Feng - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
A Cu(II)-mediated synthesis of N,N′-diacylhydrazines and 1,3,4-oxadiazoles from aldehyde hydrazones has been developed. This is the first time that the synthesis of N,N′-…
Number of citations: 18 pubs.rsc.org
E Bisz, M Szostak - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Direct preparation of alkylated amide‐derivatives by cross‐coupling chemistry using sustainable protocols is challenging due to sensitivity of the amide functional group to reaction …
Number of citations: 19 onlinelibrary.wiley.com
A Leggio, A Comandè, EL Belsito, M Greco… - Organic & …, 2018 - pubs.rsc.org
The TiCl4/NR3 reagent system has been successfully employed for the synthesis of amides and β-enaminones. The reaction of variously substituted benzoyl chlorides with the TiCl4/…
Number of citations: 8 pubs.rsc.org
E Bisz, P Podchorodecka, H Li, W Ochędzan-Siodłak… - Molecules, 2023 - mdpi.com
Benzylic alcohols are among the most important intermediates in organic synthesis. Recently, the use of abundant metals has attracted significant attention due to the issues with the …
Number of citations: 9 www.mdpi.com
N Iranpoor, F Panahi, F Roozbin… - European Journal of …, 2016 - Wiley Online Library
In this work, the mixture of formamide and 2,4,6‐trichloro‐1,3,5‐triazine (cyanuric chloride or TCT) is introduced as a new amidating agent in Pd‐catalyzed aminocarbonylation of aryl …
DS Black, DC Craig, N Kumar - Australian journal of chemistry, 1996 - CSIRO Publishing
2,7:2,7:2,7-Linked calix [3] indoles (3a-d) have been prepared by the reaction of 4,6-dimethoxy-3-methylindole (1) and benzaldehydes with phosphoryl chloride or by a direct reaction of …
Number of citations: 22 www.publish.csiro.au
AY Khalimon - Dalton Transactions, 2021 - pubs.rsc.org
Deoxygenative reduction of amides is considered as an attractive method for preparation of synthetically valuable amines. However, the low electrophilicity of the amide carbonyl group, …
Number of citations: 10 pubs.rsc.org
K Jing, JP Yao, ZY Li, QL Li, HS Lin… - The Journal of Organic …, 2017 - ACS Publications
A palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids by weak O-coordination has been described. This reaction proceeds smoothly …
Number of citations: 36 pubs.acs.org
H Lumbroso - Journal of molecular structure, 1995 - Elsevier
Amides and amidines contain an NCY group which can be regarded as a resonance hybrid between a classical and a zwitterion valence structure (I and II), whose calculated dipole …
Number of citations: 4 www.sciencedirect.com
Y Hashimoto, K Hirano, T Satoh… - The Journal of …, 2013 - ACS Publications
The ruthenium-catalyzed coupling reactions of benzamides with alkynes in the presence of acetic acid as a promoter smoothly proceeded regio- and stereoselectively through a …
Number of citations: 85 pubs.acs.org

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